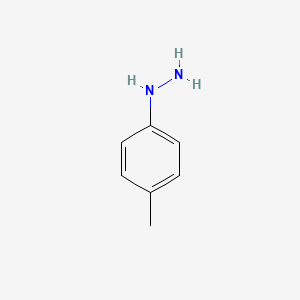

4-Methylphenylhydrazine

Descripción general

Descripción

It is a colorless to yellow liquid with a strong odor and is sparingly soluble in water but can dissolve in organic solvents such as ethanol and ether . This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methylphenylhydrazine can be synthesized through several methods. One common method involves the reaction of p-toluidine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reduced using sodium sulfite in the presence of sodium hydroxide . Another method involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product .

Análisis De Reacciones Químicas

Condensation Reactions with Carbonyl Compounds

4-Methylphenylhydrazine reacts with aldehydes and ketones to form hydrazones, which serve as precursors for heterocyclic compounds.

Three-Component Coupling for Bis-Pyrazol-5-ols

In a catalytic system using [Et₃NH][HSO₄], this compound participates in a one-pot reaction with aldehydes and ethyl acetoacetate to form 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) :

-

Conditions : 90°C, solvent-free, 35–50 minutes.

-

Yield : 82–91% for diverse aryl aldehydes.

-

Mechanism : Protonation of aldehyde by the catalyst facilitates Knoevenagel condensation and subsequent cyclization (Scheme 2 in ).

Indole and Pyridazine Derivatives

This compound reacts with diketones and esters to form nitrogen-containing heterocycles:

2.1.2 Pyrazolone Formation

In the presence of [Et₃NH][HSO₄], this compound condenses with ethyl acetoacetate to form 3-methyl-1-(4-methylphenyl)-5-pyrazolone, a precursor for bis-pyrazol-5-ols .

Role of Ionic Liquid Catalysts

[Et₃NH][HSO₄] enhances reaction rates by:

-

Activating carbonyl groups via proton transfer.

-

Stabilizing transition states in Knoevenagel adduct formation.

Solvent-Free Advantages

Aplicaciones Científicas De Investigación

Synthetic Applications

Hydrazone Synthesis

One prominent application of 4-methylphenylhydrazine is in the synthesis of hydrazones, which are important intermediates in organic chemistry. A study demonstrated that this compound can be condensed with substituted benzaldehydes to produce a series of (E)-1-benzylidene-2-(4-methylphenyl) hydrazines under solvent-free conditions using a Fly-ash–H2SO4 catalyst. This method is noted for its simplicity and high yield, making it an efficient approach for synthesizing these compounds .

Indole Derivatives

Another noteworthy application involves the mechanochemical Fischer indolisation process, where this compound is utilized to synthesize indoles and indolines. This eco-friendly method allows for the effective formation of phenylhydrazones, which are precursors to indole derivatives .

Biological Activities

Antimicrobial Properties

Research has indicated that compounds derived from this compound exhibit significant antimicrobial activities. For instance, the synthesized (E)-1-benzylidene-2-(4-methylphenyl) hydrazines were evaluated for their antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The results showed promising activity, suggesting potential applications in developing new antimicrobial agents .

Antiglycation Activity

Additionally, derivatives of this compound have been investigated for their antiglycation activity, which is crucial for managing diabetes-related complications. A series of synthesized hydrazones demonstrated varying degrees of inhibition against glycation processes, with some compounds showing better activity than established standards .

Toxicological Studies

Tumorigenic Potential

The safety profile of this compound has also been a subject of investigation due to its potential tumorigenic effects. Studies involving subcutaneous administration in animal models revealed insights into the compound's carcinogenicity and its implications for human health. Such studies are essential for evaluating the risks associated with exposure to this compound in various applications .

Material Science Applications

Polymer Chemistry

In materials science, this compound has been used as a building block for synthesizing polymeric materials with specific properties. Its reactivity allows it to participate in various polymerization reactions, leading to materials with enhanced mechanical and thermal properties.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-Methylphenylhydrazine involves its interaction with various molecular targets and pathways. For example, in the Wolff-Kishner reduction, it reacts with carbonyl compounds to form alkanes by eliminating the carbonyl group . The compound’s hydrazine moiety allows it to form hydrazones and azobenzenes, which are intermediates in various chemical reactions .

Comparación Con Compuestos Similares

Phenylhydrazine: Similar in structure but lacks the methyl group on the phenyl ring.

4-Methoxyphenylhydrazine: Contains a methoxy group instead of a methyl group.

4-Chlorophenylhydrazine: Has a chlorine atom instead of a methyl group.

Uniqueness: 4-Methylphenylhydrazine is unique due to its specific reactivity and applications. The presence of the methyl group influences its chemical behavior and makes it suitable for specific reactions and applications that other similar compounds may not be as effective in .

Actividad Biológica

4-Methylphenylhydrazine (C7H10N2), also known as p-tolylhydrazine, is a chemical compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that illustrate its pharmacological potential.

- Molecular Formula : C7H10N2

- Molecular Weight : 134.17 g/mol

- CAS Number : 95-55-0

This compound is characterized by a hydrazine functional group attached to a methyl-substituted phenyl ring, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods. One notable approach involves the condensation of 4-methylphenyl isocyanate with hydrazine hydrate. This reaction typically occurs under controlled conditions to ensure high yields and purity of the product.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives of this compound. A series of substituted (E)-1-benzylidene-2-(4-methylphenyl) hydrazines were synthesized and evaluated for their antimicrobial activities against various bacterial strains using the disc diffusion method. The results indicated varying degrees of antibacterial activity:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1 | Staphylococcus aureus | 15 |

| 2 | Escherichia coli | 12 |

| 3 | Bacillus subtilis | 14 |

| 4 | Micrococcus luteus | 10 |

These findings suggest that certain derivatives exhibit significant antimicrobial activity, making them potential candidates for further development in therapeutic applications .

Antiglycation Activity

Research has also focused on the antiglycation properties of related compounds. A study comparing various hydrazone derivatives showed that some exhibited potent antiglycation activities, which are crucial in preventing diabetic complications. The IC50 values for these compounds ranged from 216.52 µM to 748.71 µM, with some derivatives outperforming standard drugs like rutin .

| Compound | IC50 (µM) | Comparison Standard |

|---|---|---|

| Compound 1 | 216.52 ± 4.2 | Rutin (294.46 ± 1.5) |

| Compound 3 | 289.58 ± 2.64 | Rutin |

| Compound 6 | 227.75 ± 0.53 | Rutin |

This suggests that modifications in the structure of hydrazones derived from this compound can enhance their biological activity against glycation processes .

Toxicological Considerations

Despite its potential therapeutic applications, it is essential to note that compounds containing hydrazine groups, including this compound, can exhibit acute toxicity and irritant effects. Safety data sheets indicate that exposure to such compounds should be managed carefully in laboratory settings .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of substituted hydrazines demonstrated that specific structural modifications could lead to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a promising avenue for developing new antimicrobial agents .

- Antiglycation Properties : Another study highlighted the effectiveness of certain hydrazone derivatives in inhibiting protein glycation, which is relevant for managing diabetes-related complications. The structure-activity relationship revealed that specific substituents significantly influenced their efficacy .

Propiedades

IUPAC Name |

(4-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-2-4-7(9-8)5-3-6/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMBIJWZVIZZOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35467-65-3 (hydrochloride), 637-60-5 (mono-hydrochloride) | |

| Record name | 4-Methylphenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80202166 | |

| Record name | 4-Methylphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-44-6 | |

| Record name | (4-Methylphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylphenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS424488W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the tumorigenic potential of 4-Methylphenylhydrazine?

A1: Research suggests that this compound hydrochloride (4-MPH) exhibits tumorigenic effects. In a study where Swiss mice received weekly subcutaneous injections of 4-MPH over 26 weeks, a significant incidence (24%) of fibrosarcomas was observed in male mice. [] While some soft-tissue tumors were noted in female mice treated with 4-MPH and some male mice treated with a related compound, their connection to the treatment remains unclear. [] It's noteworthy that 4-MPH can form from 4-hydroxymethylphenyl-hydrazine under specific conditions, which itself is a breakdown product of agaritine found in Agaricus bisporus mushrooms. []

Q2: How is this compound detected and quantified in Agaricus mushrooms?

A2: A sensitive method for analyzing this compound (MPH) and related hydrazines in Agaricus mushrooms involves High-Performance Liquid Chromatography (HPLC) with fluorescence derivatization. [] This method utilizes 3,4-dihydro-6,7 dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride (DMEQ-COCl) to convert MPH and other hydrazines like agaritine, 4-hydrazinylbenzylalcohol, 4-hydrazinylbenzoic acid, and phenylhydrazine into their corresponding fluorescent derivatives for detection. [] This method boasts a detection limit of 138 fmol for MPH in a 20 μl injection volume and has been successfully used to quantify agaritine levels in various Agaricus food products. []

Q3: Can you describe a synthesis method for 2,5-Dimethylindole using this compound hydrochloride?

A3: 2,5-Dimethylindole can be synthesized using the Fischer method, starting with this compound hydrochloride. [] This involves a two-step process:

Q4: How is this compound hydrochloride utilized in the synthesis of 3-Pyrazolidinones?

A4: While phenylhydrazine is typically employed in the synthesis of 4-acetyl-2-phenyl-5-aryl-3-pyrazolidinones, substituting it with this compound hydrochloride in a reaction with aromatic aldehydes and but-1-ene-1,3-dione (acylketene) surprisingly yields 3-oxobutanohydrazide derivatives instead. [] This highlights the influence of subtle structural variations on the reaction outcome and the importance of understanding the reactivity of different hydrazine derivatives.

Q5: What are the implications of finding this compound as a potential breakdown product of a common food ingredient?

A5: The finding that 4-MPH can form from 4-hydroxymethylphenyl-hydrazine, a breakdown product of agaritine found in Agaricus bisporus mushrooms, raises concerns about potential health risks. [] Given the demonstrated tumorigenic effect of 4-MPH in mice [], further research is crucial to understand the formation of 4-MPH from agaritine under normal consumption conditions and to assess potential long-term health effects in humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.